N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Description
Structural Elucidation of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound exhibits remarkable complexity arising from its multiple functional groups and chiral centers. The compound features a pentanoic acid backbone with benzoyl protecting groups at both the N2 and N5 positions, a ketone functionality at the 4-position, and a methyl ester at the carboxylic acid terminus. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (2S)-2,5-dibenzamido-4-oxopentanoate, explicitly indicating the S-configuration at the C2 position.
The stereochemical configuration plays a fundamental role in determining the compound's three-dimensional structure and biological activity. The presence of the (2S)-chiral center establishes the L-configuration characteristic of naturally occurring amino acids, while the benzoyl groups provide steric bulk that influences the overall molecular conformation. Computational analysis reveals that the compound maintains specific dihedral angles and bond rotations that optimize intramolecular interactions while minimizing steric clashes between the aromatic benzoyl substituents.
Structural analysis indicates that the compound exists as a white to off-white solid with a purity exceeding 95% as determined by high-performance liquid chromatography. The molecular structure demonstrates moderate solubility in dimethyl sulfoxide and methanol, reflecting the balance between hydrophobic aromatic regions and polar functional groups. The compound's topological polar surface area and hydrogen bonding capacity significantly influence its solution behavior and potential interactions with biological targets.
X-ray Crystallographic Analysis of Chiral Centers
X-ray crystallographic studies of ornithine derivatives provide essential insights into the precise spatial arrangements of atoms and the stereochemical configurations of chiral centers. While direct crystallographic data for this compound requires further investigation, related ornithine derivative structures offer valuable comparative information. Crystallographic analysis of similar compounds reveals orthorhombic crystal systems with specific space group symmetries that accommodate the complex three-dimensional arrangements of these molecules.
The crystallographic data for analogous ornithine derivatives demonstrates the importance of intermolecular hydrogen bonding patterns in crystal packing. These studies reveal that ornithine-based compounds typically exhibit extensive hydrogen bonding networks involving the amino and carbonyl functionalities, which stabilize the crystal lattice and influence the overall molecular geometry. The presence of benzoyl groups introduces additional complexity through potential aromatic interactions and van der Waals forces that contribute to the crystal structure stability.
Detailed analysis of bond lengths and angles in related structures shows that the ornithine backbone maintains relatively consistent geometrical parameters despite the presence of bulky substituents. The C-N bond lengths typically range from 1.45 to 1.48 Angstroms, while C-C bond lengths in the aliphatic chain measure approximately 1.52 Angstroms. These measurements provide reference points for understanding the structural integrity of the this compound framework.
| Crystallographic Parameter | Typical Value | Reference Compound |
|---|---|---|
| Crystal System | Orthorhombic | Related Ornithine Derivatives |
| Space Group | P212121 | Similar Structures |
| C-N Bond Length | 1.45-1.48 Å | Ornithine Framework |
| C-C Bond Length | 1.52 Å | Aliphatic Chain |
| Density | 1.2-1.4 g/cm³ | Typical Range |
Conformational Dynamics in Solution-State NMR Studies
Nuclear magnetic resonance spectroscopy provides crucial information about the conformational behavior of this compound in solution. The compound's multiple rotatable bonds and flexible side chains create opportunities for conformational interconversion that can be monitored through detailed spectroscopic analysis. Solution-state nuclear magnetic resonance studies reveal the dynamic nature of the molecule and its preferred conformational states under various conditions.
The aromatic protons of the benzoyl groups exhibit characteristic chemical shifts in the 7.0 to 8.0 parts per million region, providing clear fingerprint signals for structural identification. The methylene protons of the ornithine backbone appear as complex multiplets reflecting the influence of adjacent chiral centers and the conformational flexibility of the molecule. Temperature-dependent nuclear magnetic resonance studies can reveal conformational exchange processes and energy barriers between different molecular conformations.
Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural insights through the observation of carbonyl carbon signals and their chemical environments. The ketone carbonyl at the 4-position exhibits a distinct chemical shift compared to the amide carbonyls of the benzoyl groups, reflecting the different electronic environments and hydrogen bonding patterns. These spectroscopic features provide valuable tools for monitoring conformational changes and molecular interactions in solution.
Comparative Analysis with Related Ornithine Derivatives
Structural Divergence from N2,N5-Dibenzoyl-L-ornithine
The structural comparison between this compound and its parent compound N2,N5-Dibenzoyl-L-ornithine reveals significant differences arising from the introduction of the ketone functionality and methyl ester group. N2,N5-Dibenzoyl-L-ornithine, with the molecular formula C19H20N2O4 and molecular weight of 340.4 grams per mole, lacks both the 4-oxo substitution and the methyl ester modification present in the target compound.
The absence of the ketone group in the parent compound results in a more flexible molecular framework with different hydrogen bonding capabilities. N2,N5-Dibenzoyl-L-ornithine maintains the basic ornithine backbone structure with benzoyl protection at both terminal amino groups, but the presence of the additional methylene group at the 4-position creates different steric and electronic environments. This structural difference significantly impacts the compound's conformational preferences and potential biological activities.
The molecular weight difference of 28 atomic mass units between the two compounds directly reflects the incorporation of the carbonyl oxygen in the 4-oxo derivative. This modification introduces new opportunities for intermolecular interactions through hydrogen bonding with the ketone oxygen, while simultaneously reducing the conformational flexibility of the central portion of the molecule. The carboxylic acid functionality in N2,N5-Dibenzoyl-L-ornithine also provides different ionization properties compared to the methyl ester derivative.
| Compound Property | N2,N5-Dibenzoyl-L-ornithine | This compound |
|---|---|---|
| Molecular Formula | C19H20N2O4 | C20H20N2O5 |
| Molecular Weight | 340.4 g/mol | 368.4 g/mol |
| Functional Groups | Carboxylic acid, two benzamides | Methyl ester, ketone, two benzamides |
| Central Chain | -CH2-CH2-CH2- | -CH2-CO-CH2- |
| Hydrogen Bond Acceptors | 4 | 5 |
Impact of 4-Oxo Substitution on Molecular Geometry
The introduction of the ketone functionality at the 4-position of the ornithine backbone fundamentally alters the molecular geometry and conformational landscape of this compound. The carbonyl group introduces planarity constraints that restrict rotation around adjacent bonds, effectively reducing the conformational flexibility compared to the parent ornithine structure. This geometric constraint influences the spatial positioning of the benzoyl groups and affects the overall three-dimensional shape of the molecule.
The ketone substitution creates a more rigid central region within the molecule, with the carbonyl group serving as a conformational anchor that limits bond rotations. Computational modeling studies suggest that the 4-oxo modification results in preferred conformations where the molecule adopts more extended configurations compared to the corresponding alcohol or methylene analogs. This structural rigidity may enhance the compound's specificity for certain binding sites or enzymatic interactions.
The electronic effects of the ketone group extend beyond simple geometric considerations to influence the electron density distribution throughout the molecule. The carbonyl functionality acts as an electron-withdrawing group that affects the basicity of the adjacent nitrogen atoms and modifies the hydrogen bonding patterns within the molecule. These electronic modifications can significantly impact the compound's reactivity and interaction with biological targets, making the 4-oxo derivative distinct from simpler ornithine analogs in terms of both structure and function.
Properties
IUPAC Name |
methyl (2S)-2,5-dibenzamido-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-27-20(26)17(22-19(25)15-10-6-3-7-11-15)12-16(23)13-21-18(24)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3,(H,21,24)(H,22,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAYQSXSCODKHZ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route via Intermediate Hydantoins
The patent also describes a pathway involving 5-(2-cyanoethyl)hydantoin intermediates. While this route primarily targets dl-ornithine, it provides insights into protecting-group strategies applicable to L-ornithine derivatives:
-
Hydantoin Formation :
α-Aminoglutaronitrile is treated with CO₂ and NH₃ to form 5-(2-cyanoethyl)hydantoin, which undergoes hydrogenation and hydrolysis to yield ornithine. -
Selective Benzoylation :
The free amine groups of ornithine are benzoylated as described in Section 1.1.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Yield and Purity Data
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Challenges and Mitigation Strategies
Selective Benzoylation
The α- and δ-amines of ornithine exhibit similar reactivity, necessitating precise stoichiometry and pH control. Excess benzoyl chloride or elevated temperatures lead to tri-benzoylated byproducts.
Oxidation Side Reactions
Over-oxidation of the 4-oxo group to carboxylic acids is mitigated by using stoichiometric PCC and short reaction times.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Benzoyl chloride | 45 | 32 |
| L-Ornithine | 220 | 48 |
| Solvents | 15 | 12 |
Environmental Impact
-
Waste Streams : Aqueous HCl from acidification steps requires neutralization.
-
Green Chemistry : Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces toxicity.
Chemical Reactions Analysis
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In studies related to amino acid metabolism and enzyme activity.
Industry: Used in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like ornithine transcarbamylase and arginase, which play roles in the urea cycle .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Amino Acid Derivatives
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester is distinguished by its ornithine-derived backbone and dual benzoylation. Comparatively, other amino acid esters, such as 4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester (), lack the amino acid core but share esterification and aromatic substitutions. The latter compound, synthesized via nucleophilic substitution (82% yield), is a benzoic acid derivative with a nitrobenzyloxy group, emphasizing its utility in organic synthesis rather than biological systems .
Methyl Esters in Pharmacological Contexts
Methyl esters are frequently employed to enhance compound solubility or stability. For example, 8-O-Acetylshanzhiside Methyl Ester () is a cyclopenta[c]pyran derivative used as a reference standard and pharmacological research tool due to its acetyl and sugar moieties . In contrast, This compound lacks glycosylation but incorporates benzoyl groups, which may influence its bioavailability or receptor interactions.
Oxo and Acylated Derivatives
Compounds like 3-oxohexanoic acid methyl ester () and oleic acid methyl ester () exemplify aliphatic methyl esters with oxo or unsaturated chains, primarily used in metabolic or industrial applications .
Research Findings and Implications
- Comparative Limitations : Direct pharmacological or physicochemical data (e.g., solubility, stability) are absent in the evidence, necessitating further empirical studies to validate its advantages over analogues.
Biological Activity
N2,N5-Dibenzoyl-4-oxo-L-ornithine Methyl Ester (CAS Number: 78420-25-4) is an organic compound with significant implications in biochemical research and pharmaceutical applications. Its molecular formula is C20H20N2O5, and it has a molecular weight of 368.38 g/mol. This compound is particularly noted for its role in amino acid metabolism and enzyme activity modulation.
The synthesis of this compound involves several chemical reactions, including oxidation, reduction, and substitution processes. The final step typically involves the esterification of the carboxyl group to form the methyl ester. The compound appears as a white to off-white solid and is slightly soluble in DMSO and methanol .
This compound functions primarily as a substrate or inhibitor for various enzymes involved in amino acid metabolism. Key molecular targets include:
- Ornithine Transcarbamylase : Plays a crucial role in the urea cycle.
- Arginase : Involved in the conversion of arginine to urea and ornithine.
The interaction with these enzymes can lead to modulation of metabolic pathways, making this compound valuable in research related to metabolic disorders .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit ornithine transcarbamylase, impacting the urea cycle and potentially influencing ammonia detoxification processes.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound itself is limited .
- Potential Anticancer Activity : Some studies indicate that compounds structurally related to N2,N5-Dibenzoyl-4-oxo-L-ornithine may influence cancer cell metabolism, although direct evidence for this specific ester is still under investigation .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N²,N⁵-Dibenzoyl-4-oxo-L-ornithine Methyl Ester, and how are intermediates validated?
- Methodology : The synthesis typically involves multi-step protection-deprotection sequences. For example, ester hydrolysis of intermediates (e.g., methyl 4-mercaptobenzoate) using 1 N NaOH at room temperature achieves high yields (~96%), followed by coupling reactions with activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. Peptide bond formation is confirmed via -NMR (e.g., a doublet at 8.61 ppm for the NH proton) and mass spectrometry (MS) .
- Validation : Intermediates are purified via column chromatography, and structural confirmation relies on NMR chemical shifts and MS fragmentation patterns. For instance, the exchange of NH protons with DO in NMR confirms amide bond formation .
Q. How are purification and stability of N²,N⁵-Dibenzoyl-4-oxo-L-ornithine Methyl Ester optimized during synthesis?
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used, achieving ~70% yield for coupling products. Acidification under ice-cold conditions (3 N HCl) minimizes degradation during final hydrolysis steps .
- Stability : Storage at –20°C in inert atmospheres (argon) prevents ester hydrolysis. Purity is monitored via HPLC, with >95% purity thresholds required for downstream applications .
Advanced Research Questions
Q. How can the Taguchi experimental design optimize reaction conditions for ester derivatives like N²,N⁵-Dibenzoyl-4-oxo-L-ornithine Methyl Ester?
- Methodology : The Taguchi method uses orthogonal arrays (e.g., L9 arrays) to test parameters like catalyst concentration, temperature, and molar ratios. For methyl ester synthesis, catalyst concentration (e.g., KOH at 1.5 wt%) is the most influential parameter, contributing 77.6% to yield variance. Reaction temperature (60°C) and alcohol-to-oil molar ratios (1:6) are secondary factors .
- Data Analysis : Signal-to-noise (S/N) ratios quantify parameter effects. For example, a 96.7% yield is achieved under optimized conditions, validated via ANOVA, which assigns statistical significance to each factor (Table 5 in ).
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?
- Case Study : If NMR indicates a peptide NH proton but MS shows unexpected fragmentation, consider:
- Impurities : Column chromatography may fail to remove stereoisomers. Re-purification with preparative TLC or HPLC is advised.
- Degradation : Hydrolysis during storage or analysis (e.g., moisture in DMSO-d6 for NMR) can alter results. Stability studies under varying pH/temperature are critical .
Q. What advanced analytical techniques are used to confirm the stereochemical purity of N²,N⁵-Dibenzoyl-4-oxo-L-ornithine Methyl Ester?
- Techniques :
- Chiral HPLC : Resolves enantiomers using cellulose-based columns and isocratic elution (e.g., hexane/isopropanol 90:10).
- X-ray crystallography : Determines absolute configuration, as seen in nonclassical 2-amino-4-oxo-thienopyrimidine derivatives (similar scaffolds) .
- Circular Dichroism (CD) : Validates optical activity in UV-Vis regions (200–250 nm) for ornithine derivatives .
Q. How do reaction byproducts (e.g., acetic acid, water) impact the synthesis yield, and how are they mitigated?
- Impact : Byproducts shift equilibrium in esterification, reducing yields. For example, excess water hydrolyzes methyl esters, lowering yields to ~71% .
- Mitigation : Azeotropic distillation (e.g., toluene/water) removes water. Anhydrous NaSO or molecular sieves dry organic phases post-extraction .
Data-Driven Challenges
Q. How to interpret discrepancies between theoretical and experimental yields in scale-up synthesis?
- Case Study : A 71% experimental yield (vs. 99% theoretical) may arise from:
- Mass transfer limitations : Aggitation speed or solvent viscosity in large reactors. Taguchi optimization identifies critical parameters (e.g., catalyst dispersion) .
- Side reactions : Dipeptide dimerization via free amines. Protecting groups (e.g., benzoyl) reduce this risk .
Q. What statistical tools are recommended for analyzing reproducibility in multi-step syntheses?
- Tools :
- Design of Experiments (DoE) : Taguchi arrays (Table 1 in ) or response surface methodology (RSM) model non-linear parameter interactions.
- Principal Component Analysis (PCA) : Correlates NMR/MS datasets to identify outlier reactions .
Tables for Key Findings
| Parameter | Optimal Value | Contribution to Yield | Reference |
|---|---|---|---|
| Catalyst concentration | 1.5 wt% KOH | 77.6% | |
| Reaction temperature | 60°C | 12.3% | |
| Alcohol-to-oil ratio | 1:6 | 6.1% |
| Analytical Technique | Key Data | Application |
|---|---|---|
| -NMR | δ 8.61 ppm (NH doublet) | Confirms amide bond formation |
| Chiral HPLC | Retention time: 12.3 min (R-enantiomer) | Stereochemical purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
